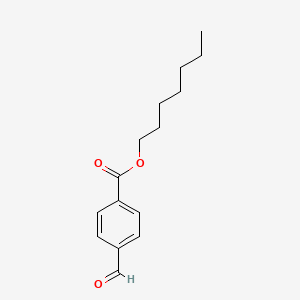

Heptyl 4-formylbenzoate

Description

Heptyl 4-formylbenzoate is an ester derivative of 4-formylbenzoic acid, featuring a heptyl chain attached to the carboxylate group.

Properties

CAS No. |

246847-91-6 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

heptyl 4-formylbenzoate |

InChI |

InChI=1S/C15H20O3/c1-2-3-4-5-6-11-18-15(17)14-9-7-13(12-16)8-10-14/h7-10,12H,2-6,11H2,1H3 |

InChI Key |

MASBMDNBEHJALQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with heptyl 4-formylbenzoate, differing primarily in alkyl chain length, substituents, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 4-formylbenzoate | 1571-08-0 | C₉H₈O₃ | Formyl, methyl ester | 164.16 |

| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | Hydroxyl, aldehyde | 122.12 |

| 4-Cyanophenyl 4-hexylbenzoate | 50793-85-6 | C₂₀H₂₁NO₂ | Cyano, hexyl ester | 307.39 |

| Heptyl 4-hydroxybenzoate | N/A | C₁₄H₂₀O₃ | Hydroxyl, heptyl ester | 236.31 |

Key Observations :

- This compound combines a long alkyl chain (heptyl) with a formyl group, distinguishing it from analogs like methyl 4-formylbenzoate (short alkyl) or 4-hydroxybenzaldehyde (hydroxyl instead of ester).

- The cyano group in 4-cyanophenyl 4-hexylbenzoate introduces distinct electronic effects, altering reactivity compared to formyl or hydroxyl substituents .

Physical and Chemical Properties

- Lipophilicity: this compound’s extended alkyl chain increases hydrophobicity compared to methyl (logP estimate: ~1.5 for methyl 4-formylbenzoate ) or hexyl derivatives. This property may enhance solubility in nonpolar solvents and reduce aqueous stability.

- Phase Behavior : Cyclotriphosphazene derivatives with heptyl chains exhibit smectic C and nematic liquid crystalline phases, suggesting that this compound could similarly display mesogenic behavior under specific conditions .

- Reactivity : The formyl group in this compound is susceptible to oxidation, as seen in enzymatic conversions of 4-formylbenzoate to 1,4-benzenedicarboxylate by aldehyde dehydrogenases like TsaD .

Q & A

Q. What are the standard protocols for synthesizing Heptyl 4-formylbenzoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification of 4-formylbenzoic acid with heptanol under acidic catalysis. Methodological optimization involves adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol), using catalysts like sulfuric acid or p-toluenesulfonic acid, and controlling reaction temperature (80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield. Monitoring reaction progress with TLC or HPLC is critical. Yield optimization may require iterative testing of solvent systems (e.g., toluene for azeotropic water removal) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms ester linkage (δ ~4.3 ppm for –OCH₂–, δ ~168 ppm for carbonyl). Impurity signals (e.g., unreacted heptanol) require integration for purity assessment.

- HPLC-MS : Quantifies purity and detects byproducts; use C18 columns with acetonitrile/water gradients.

- FT-IR : Ester C=O stretch (~1720 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) must be resolved to confirm functional groups. Common pitfalls include misassigning solvent residues (e.g., DMSO in NMR) or overestimating purity due to co-eluting impurities in HPLC. Always compare with authentic standards .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for 4-formylbenzoic acid derivatives. Use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation of fine powders, and store in airtight containers away from oxidizers. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste. Acute toxicity data may be extrapolated from structurally similar esters via read-across strategies .

Q. How can this compound be utilized as a precursor in synthesizing more complex organic molecules?

The aldehyde group enables Schiff base formation with amines, useful in synthesizing coordination polymers or bioactive compounds. For example, reacting with nicotinamide derivatives yields metal complexes studied for their crystallographic properties. The heptyl chain enhances lipid solubility, making it suitable for prodrug design or hydrophobic carrier systems .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

Solubility is highest in aprotic solvents (e.g., DCM, DMF) and lower in polar solvents (water, methanol). Stability tests under acidic/basic conditions (pH 2–12) and thermal analysis (TGA/DSC) reveal degradation thresholds (~150°C). Long-term storage at 2–8°C in amber vials prevents aldehyde oxidation. Monitor via UV-Vis (λ ~260 nm for aldehyde) for degradation kinetics .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic behavior of this compound-derived metal complexes?

Hirshfeld surface analysis and 2D fingerprint plots (e.g., using CrystalExplorer) reveal dominant interactions like H⋯H (50–60%), O⋯H/H⋯O (20–30%), and C⋯O in crystal lattices. For example, in nicotinamide liganded Co(II) complexes, π-π stacking between aromatic rings and metal-oxygen coordination dictate packing efficiency. Synchrotron XRD coupled with DFT calculations validates interaction energies .

Q. What computational methods predict the reactivity and interaction patterns of this compound in supramolecular chemistry?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electrostatic potential surfaces, highlighting nucleophilic (aldehyde) and electrophilic (ester) sites. Molecular docking (AutoDock Vina) assesses binding affinities with biological targets (e.g., enzymes). MD simulations (GROMACS) model lipid bilayer penetration for drug delivery applications .

Q. How can structural analogs of this compound be designed to enhance bioactivity while minimizing cytotoxicity?

Structure-activity relationship (SAR) studies focus on:

- Chain Length : Shorter alkyl chains (e.g., methyl) reduce lipid solubility but may lower cytotoxicity.

- Functional Group Modifications : Replacing the aldehyde with a carboxyl group improves aqueous compatibility.

- Hybrid Derivatives : Conjugation with PEG chains enhances biocompatibility. Toxicity is assessed via in vitro assays (MTT, Ames test) and read-across with structurally similar parabens .

Q. What strategies resolve contradictory data in spectroscopic characterization of this compound derivatives?

Contradictions (e.g., unexpected NMR peaks) are addressed by:

Q. What models evaluate the metabolic pathways of this compound in pharmacological studies?

In Vitro : Liver microsomes (human/rat) assess Phase I/II metabolism (e.g., CYP450-mediated oxidation). LC-MS/MS identifies metabolites like 4-formylbenzoic acid. In Vivo : Rodent models track pharmacokinetics (Cmax, t½) after oral administration. Tissue distribution studies use radiolabeled ([¹⁴C]-heptyl) analogs. Ethical approval and rigorous participant selection criteria are mandatory for translational research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.